2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile
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Overview
Description
2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile is a complex organic compound featuring a quinoline moiety substituted with a bromine atom at the 3-position and an oxymethyl group at the 8-position. This compound also includes a cyclopropyl group attached to an acetonitrile moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile typically involves multiple steps, starting with the preparation of 3-bromoquinoline. This can be achieved through the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . . Finally, the cyclopropylacetonitrile moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve moderate to high temperatures (50-150°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups at the 3-position .
Scientific Research Applications
2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the biological activity of quinoline derivatives and their interactions with biological targets.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the bromine atom and oxymethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline: A simpler analog that lacks the oxymethyl and cyclopropylacetonitrile groups.
8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position, known for its antimicrobial and anticancer properties.
Quinoline: The parent compound, which serves as the backbone for many biologically active derivatives.
Uniqueness
2-[1-[(3-Bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the oxymethyl and cyclopropylacetonitrile groups contribute to its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-[(3-bromoquinolin-8-yl)oxymethyl]cyclopropyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-12-8-11-2-1-3-13(14(11)18-9-12)19-10-15(4-5-15)6-7-17/h1-3,8-9H,4-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDLXTOHXLFSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)COC2=CC=CC3=CC(=CN=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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